4-Isocyanato-1,2-dimethoxybenzene
Overview
Description
4-Isocyanato-1,2-dimethoxybenzene: is a chemical compound with the molecular formula C10H11NO3 . 2,5-Dimethoxyphenyl isocyanate . This compound is commonly used in the field of organic chemistry and has various applications in scientific research, particularly in the study of enzyme activity and potential medical treatments.
Mechanism of Action
Target of Action
The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrophile, in this case, the isocyanate group, forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring . This reformation of the aromatic ring is energetically favorable .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .
Pharmacokinetics
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-1,2-dimethoxybenzene typically involves the reaction of 4-amino-1,2-dimethoxybenzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines to form urea derivatives.
Electrophilic aromatic substitution: Reaction with electrophiles to form substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves the use of in an inert solvent like at room temperature.
Electrophilic aromatic substitution: Involves the use of electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst .
Major Products:
Urea derivatives: Formed from nucleophilic substitution reactions.
Substituted benzene derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Isocyanato-1,2-dimethoxybenzene has several applications in scientific research, including:
Enzyme activity studies: Used as a tool for studying the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase .
Medical research: Investigated for its potential use in the treatment of cancer and infectious diseases .
Organic synthesis: Employed in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenyl isocyanate
- 2,4-Dimethoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Comparison: 4-Isocyanato-1,2-dimethoxybenzene is unique due to the presence of two methoxy groups at the 1,2-positions of the benzene ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-isocyanato-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTBFFZQIRSGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393237 | |
Record name | 4-isocyanato-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-66-5 | |
Record name | 4-isocyanato-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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